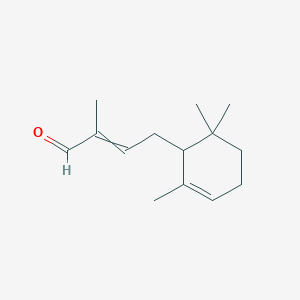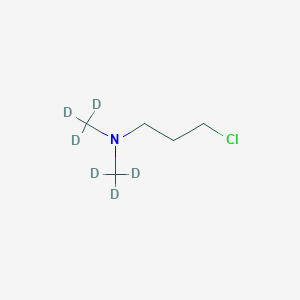
3-Chloro-N,N-dimethyl-d6-propylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N,N-dimethyl-d6-propylamine HCl is a chemical compound used primarily as a pharmaceutical intermediate. It is known for its role in the synthesis of various drugs, agricultural chemicals, and biochemical reagents . The compound is characterized by its molecular formula (CH3)2N(CH2)3Cl · HCl and a molecular weight of 158.07 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-d6-propylamine HCl typically involves the reaction of N,N-dimethylpropylamine with thionyl chloride or phosphorus trichloride to introduce the chlorine atom . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(CH3)2N(CH2)3H+SOCl2→(CH3)2N(CH2)3Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N,N-dimethyl-d6-propylamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N,N-dimethylpropylamine derivatives.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of N,N-dimethylpropylamine.
Applications De Recherche Scientifique
3-Chloro-N,N-dimethyl-d6-propylamine HCl is widely used in scientific research due to its versatility :
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical drugs.
Industry: In the production of agricultural chemicals and photographic chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-N,N-dimethyl-d6-propylamine HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The chlorine atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl(3-chloropropyl)amine hydrochloride
Uniqueness
3-Chloro-N,N-dimethyl-d6-propylamine HCl is unique due to its deuterium labeling (d6), which makes it valuable in isotopic labeling studies and mass spectrometry . This labeling allows for precise tracking and analysis in various research applications.
Propriétés
Formule moléculaire |
C5H12ClN |
|---|---|
Poids moléculaire |
127.64 g/mol |
Nom IUPAC |
3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3/i1D3,2D3 |
Clé InChI |
NYYRRBOMNHUCLB-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
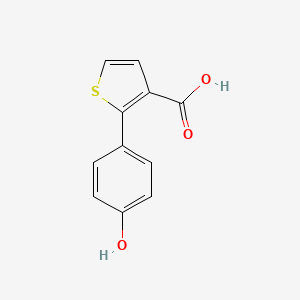
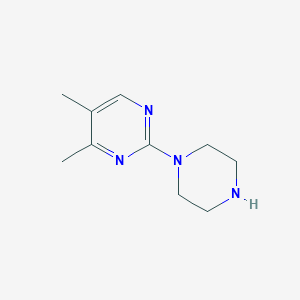
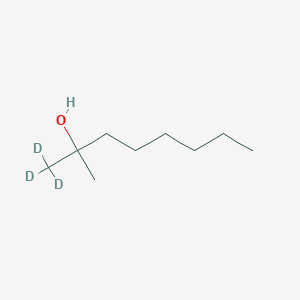
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
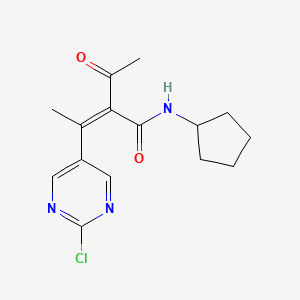

![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)


